Ethyl 3-cyclohexyl-3-oxopropanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl esters and related compounds involves several strategies. For example, ethyl 2-diazo-3,3,3-trifluoropropanoate can undergo 1,3-dipolar cycloadditions with alkynes to produce CF3-substituted pyrazoles . Similarly, ethyl 2-(2-chloroethyl)acrylate has been used as a versatile α-cyclopropylester cation synthon in Michael addition-induced cyclization reactions to yield functionalized cyclopropane esters . Another approach involves the reaction of ethyl cyanoacetate with carbon disulfide and ethyl 4-chloroacetoacetate to synthesize substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates . These methods highlight the versatility of ethyl esters in organic synthesis.
Molecular Structure Analysis
The molecular structure of ethyl esters is characterized by the presence of an ester functional group, which significantly influences their reactivity. The papers discuss various structural modifications, such as the introduction of cyclopropyl groups , fluorine atoms , and thiophene rings , which can alter the chemical behavior of these compounds. The molecular structure analysis of ethyl esters is crucial for understanding their reactivity and potential applications in synthesis.
Chemical Reactions Analysis
Ethyl esters participate in a variety of chemical reactions. The papers describe several reactions, including 1,3-dipolar cycloadditions , Michael addition-induced cyclization , and Claisen-type condensation . These reactions are often regioselective and can lead to the formation of complex structures such as pyrazoles , cyclopropane esters , and bicyclic compounds . The reactivity of ethyl esters is influenced by the presence of electron-withdrawing or electron-donating substituents, as well as the steric effects of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters are determined by their molecular structure. While the papers do not directly discuss the properties of ethyl 3-cyclohexyl-3-oxopropanoate, they do provide information on related compounds. For instance, the introduction of fluorine atoms can increase the lipophilicity and stability of the compounds . The presence of cyclopropyl groups can introduce strain into the molecule, affecting its reactivity . The synthesis and reactions of these compounds suggest that they are likely to have moderate to high reactivity, which can be exploited in various chemical transformations.
Scientific Research Applications
Synthesis of Ethyl 3-(3-Hydroxy-2-Thienyl)-3-Oxopropanoates : A method for synthesizing substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates was developed using ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate, highlighting its utility in organic synthesis processes (Larionova et al., 2013).
Copper-Catalyzed Reactions for Improved Selectivity : Ethyl 3-alkyl(arylmethyl)amino-2-diazo-3-oxopropanoates, a class of diazo amidoacetates, showed distinct chemoselectivity in intramolecular Buchner reactions and 1,4-C-H insertion under copper catalysis, indicating its potential in fine-tuning chemical reactions (Liu et al., 2017).
One-pot Synthesis of Ethyl 3-Alkyl-4-Hydroxy-2-Thioxothiazolidine-4-Carboxylates : This research demonstrated the preparation of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate, providing insights into efficient synthesis techniques (Ge et al., 2006).
Asymmetric Reduction Using Rhizopus Species : The study explores the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to corresponding (S)-alcohols using the fungus Rhizopus arrhizus, indicating its importance in producing enantiomerically pure compounds (Salvi & Chattopadhyay, 2006).
Bioanalytical Method for Acetylcholinesterase Inhibitor : A bioanalytical method was established for Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with acetylcholinesterase inhibition properties, demonstrating its pharmaceutical applications (Nemani et al., 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-cyclohexyl-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYASKBLHYSMEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295662 | |
Record name | ethyl 3-cyclohexyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyclohexyl-3-oxopropanoate | |
CAS RN |
15971-92-3 | |
Record name | 15971-92-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-cyclohexyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-cyclohexyl-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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